molecular formula C8H13ClN2O B1383485 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1795440-08-2

3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1383485
CAS No.: 1795440-08-2
M. Wt: 188.65 g/mol
InChI Key: BQKIERKJOWSNKX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a pyridinone ring, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-aminomethylpyridine as the starting material.

  • Reaction Conditions: The compound is synthesized through a series of reactions including alkylation, cyclization, and hydrochloride formation. The alkylation step involves the reaction of 3-aminomethylpyridine with ethyl acetoacetate under acidic conditions to form the pyridinone ring.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like ammonia or alkylamines under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, which can be further modified.

  • Substitution Products: Substituted derivatives where the aminomethyl group is replaced by other functional groups.

Scientific Research Applications

3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 3-Aminomethylpyridine: Similar structure but lacks the ethyl group and the hydrochloride moiety.

  • 1-Ethyl-1,2-dihydropyridin-2-one: Similar core structure but without the aminomethyl group.

  • Other Pyridinone Derivatives: Various derivatives with different substituents on the pyridinone ring.

Uniqueness: 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride is unique due to its combination of the aminomethyl group and the ethyl group on the pyridinone ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(aminomethyl)-1-ethylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-10-5-3-4-7(6-9)8(10)11;/h3-5H,2,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKIERKJOWSNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride
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3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride
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3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride
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3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride
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3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride
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3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride

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